molecular formula C11H10N2OS B1428368 N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine CAS No. 1340419-78-4

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

Cat. No.: B1428368
CAS No.: 1340419-78-4
M. Wt: 218.28 g/mol
InChI Key: JLGVYBJOTIOVNI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-methyl-4H-chromeno[4,3-d]thiazol-2-amine is definitively characterized by its Chemical Abstracts Service registry number 1340419-78-4 and molecular formula C₁₁H₁₀N₂OS. The compound exhibits a molecular weight of 218.27 grams per mole, reflecting its relatively compact yet structurally complex nature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the fused ring system that combines a chromene moiety with a thiazole ring bearing a methylamino substituent at the 2-position.

The Simplified Molecular Input Line Entry System representation for this compound is CNC1=NC2=C(COC3=C2C=CC=C3)S1, which provides a linear notation that captures the essential connectivity of the molecule. This notation reveals the methylamino group attached to the thiazole nitrogen, the characteristic oxygen bridge of the chromene system, and the sulfur atom that forms part of the thiazole heterocycle. The molecular designation number MFCD17258295 further establishes the compound's identity within chemical databases.

Property Value Reference
Chemical Abstracts Service Number 1340419-78-4
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.27 g/mol
Molecular Designation Number MFCD17258295
Simplified Molecular Input Line Entry System CNC1=NC2=C(COC3=C2C=CC=C3)S1

The structural framework of N-methyl-4H-chromeno[4,3-d]thiazol-2-amine incorporates multiple heterocyclic elements that contribute to its chemical identity. The chromene portion consists of a benzene ring fused to a pyran ring through an oxygen bridge, while the thiazole component introduces both sulfur and nitrogen heteroatoms into the overall architecture. The methylamino substituent at the 2-position of the thiazole ring provides an additional site for potential chemical reactivity and molecular recognition processes.

Historical Development in Heterocyclic Chemistry

The development of chromeno-thiazole compounds like N-methyl-4H-chromeno[4,3-d]thiazol-2-amine is rooted in the broader historical evolution of heterocyclic chemistry, particularly the systematic study of thiazole-containing molecules. Thiazole itself, as a five-membered heterocyclic compound containing both sulfur and nitrogen, has been recognized for many decades as an important heterocycle in chemistry. The thiazole ring exhibits significant pi-electron delocalization and possesses aromatic characteristics, making it a versatile platform for chemical modification and synthetic elaboration.

The synthesis of chromenes, chromanes, coumarins, and related heterocycles has been systematically studied through tandem reactions involving salicylic aldehydes and α,β-unsaturated compounds. These tandem reactions have provided efficient pathways to various heterocyclic systems and have contributed to the understanding of how complex fused ring systems can be constructed through strategic synthetic approaches. The methodology development in this area has enabled the preparation of increasingly sophisticated heterocyclic architectures, including the chromeno-thiazole framework found in N-methyl-4H-chromeno[4,3-d]thiazol-2-amine.

Historical synthetic methods for thiazole ring formation include the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, which have provided foundational approaches for constructing thiazole-containing molecules. More recent developments have introduced copper-promoted cascade reactions for the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, demonstrating the continued evolution of synthetic methodologies in this area. These advances have enabled the preparation of tricyclic compounds that incorporate both chromone and thiazole structural elements, providing precedent for the synthetic accessibility of related chromeno-thiazole derivatives.

The mechanistic understanding of chromeno-thiazole formation has evolved through detailed studies of reaction pathways and intermediate identification. Research has shown that dithiocarbamate salts can act as coupling agents in Ullmann coupling reactions with 2-amino-3-iodo-4H-chromen-4-ones, mediated by copper(II) oxide, leading to the generation of chromeno-thiazole frameworks through intramolecular nucleophilic addition processes. This mechanistic insight has provided a foundation for rational synthetic design and has contributed to the broader understanding of how complex heterocyclic systems can be assembled through strategic bond-forming sequences.

Position Within Chromeno-Thiazole Derivative Class

N-methyl-4H-chromeno[4,3-d]thiazol-2-amine occupies a distinctive position within the broader class of chromeno-thiazole derivatives, which encompasses a diverse range of structurally related compounds with varying substitution patterns and ring fusion modes. The chromeno-thiazole derivative class includes compounds such as chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivatives, which have been synthesized and evaluated for their cytotoxic effects on mammalian cell lines. These related structures demonstrate the structural diversity possible within this chemical class and highlight the potential for systematic structure-activity relationship studies.

The specific ring fusion pattern in N-methyl-4H-chromeno[4,3-d]thiazol-2-amine, designated as [4,3-d], represents one of several possible connectivity modes between chromene and thiazole systems. Alternative fusion patterns, such as the [2,3-d] arrangement found in 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, demonstrate the structural variations that are accessible within this compound class. The specific positioning of heteroatoms and the connectivity between ring systems significantly influences the chemical properties and potential applications of these molecules.

Compound Type Ring Fusion Pattern Structural Features Reference
N-methyl-4H-chromeno[4,3-d]thiazol-2-amine [4,3-d] Methylamino substituent, thiazole ring
Chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole [4',3':4,5] and [2,3-d] Thiopyrano bridge, multiple ring fusion
2-amino-9H-chromeno[2,3-d]thiazol-9-ones [2,3-d] Amino substituent, ketone functionality

Related compounds within this class include N-(4H-chromeno[4,3-d]thiazol-2-yl) derivatives that incorporate additional functional groups such as sulfonyl benzamide moieties. These extended structures demonstrate how the core chromeno-thiazole framework can serve as a scaffold for further chemical elaboration, enabling the construction of increasingly complex molecular architectures. The versatility of this scaffold is further evidenced by compounds such as N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide, which combines the chromeno-thiazole core with additional heterocyclic elements.

The synthetic accessibility of chromeno-thiazole derivatives has been enhanced through the development of multi-step synthetic routes that enable systematic variation of substituents and ring fusion patterns. These methodologies have facilitated the preparation of compound libraries that enable systematic exploration of structure-property relationships within this chemical class. The availability of synthetic approaches for preparing various chromeno-thiazole derivatives has positioned this compound class as an important platform for chemical research and potential application development.

Properties

IUPAC Name

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-12-11-13-10-7-4-2-3-5-8(7)14-6-9(10)15-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGVYBJOTIOVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Cyclization

A common synthetic route to fused thiazole derivatives involves the Knoevenagel condensation of thiazolidinone or thiazole-2-one derivatives with aromatic aldehydes, which can be adapted for chromene aldehydes to yield chromeno-thiazole intermediates. For example, condensation of 3-phenyl-4-thioxo-2-thiazolidinone with aryl aldehydes under reflux in glacial acetic acid or polyethylene glycol-400 (PEG-400) without catalyst has been shown to afford 5-hetarylmethylene derivatives in good yields (60–85%).

Step Reaction Type Conditions Yield (%) Notes
1 Knoevenagel condensation Reflux in glacial acetic acid or PEG-400, no catalyst 60–85 Efficient, green chemistry approach
2 Cyclization Heating with suitable reagents Variable Forms fused thiazole ring on chromene base

Amination and N-Methylation

The introduction of the N-methyl-2-amine group on the thiazole ring typically follows:

  • Amination of the thiazole ring at the 2-position, often achieved by nucleophilic substitution or reaction with ammonia/amines,
  • Subsequent methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

This sequence requires careful control of reaction parameters to avoid over-alkylation or side reactions.

Alternative Synthetic Routes

Other methods include:

  • Reaction of aniline derivatives with bromine and ammonium thiocyanate to form 2-amino benzothiazoles, which can be further modified to chromeno-thiazole analogs.
  • Cycloaddition reactions of thiazolidinone derivatives with dienophiles (e.g., maleimides, acrylonitrile) to build complex fused heterocycles that can be functionalized to the target compound.

Research Findings and Analytical Data

Studies on related fused thiazole derivatives have reported:

  • Spectral characterization : IR spectra show characteristic carbonyl absorptions around 1710–1720 cm⁻¹; ^1H-NMR spectra display vinylic protons near δ 8.0 ppm indicative of the fused system; mass spectra confirm molecular ion peaks consistent with the proposed structures.
  • Yields : Syntheses typically achieve moderate to high yields (60–85%), depending on the specific substituents and reaction conditions.
  • Biological activity : Some synthesized analogs exhibit significant anticancer activity, suggesting the importance of the fused heterocyclic framework for pharmacological properties.

Table 1: Representative Yields and Conditions for Knoevenagel Condensation of Thiazolidinone Derivatives

Entry Aldehyde Type Solvent/Conditions Yield (%) Remarks
1 Aromatic aldehydes Glacial acetic acid, reflux 70–85 Catalyst-free
2 Chromene-3-carbaldehyde PEG-400, room temperature 60–75 Green solvent, no catalyst

Table 2: Spectral Data Summary for Fused Chromeno-Thiazole Intermediates

Compound IR (cm⁻¹) ^1H-NMR (δ ppm) Mass Spectrum (m/z) Notes
Intermediate A 1712 (C=O) 8.17 (vinylic H) M+ at 674 Z-configuration assignment
Intermediate B 1689, 1718 4.35, 4.52, 4.95 (H-5,6,7) - Cycloadducts from maleimides

Summary and Expert Insights

The preparation of N-methyl-4H-chromeno[4,3-d]thiazol-2-amine can be rationalized and approached by adapting known synthetic routes for fused chromeno-thiazole and thiazolidinone derivatives. The key steps include:

  • Knoevenagel condensation of appropriate chromene aldehydes with thiazole precursors,
  • Cyclization to form the fused heterocyclic ring system,
  • Amination and selective N-methylation at the 2-position of the thiazole ring.

The methodologies emphasize efficient, catalyst-free or mild catalytic conditions, often utilizing green solvents like PEG-400 or ethanol. Analytical characterizations confirm the structural integrity of the intermediates and final compounds, supporting their potential for further biological evaluation.

While direct literature on this specific compound is scarce, the robust synthetic frameworks and reaction conditions from related heterocyclic chemistry provide a solid foundation for its preparation and optimization in research and pharmaceutical development contexts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazole and chromene moieties exhibit significant antimicrobial activity. For example, derivatives of thiazole have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 0.17 mg/mL for certain derivatives. The presence of the thiazole ring in N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine suggests potential antimicrobial properties that warrant further investigation.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Compounds containing similar fused ring systems have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds were shown to significantly reduce the proliferation of colon cancer cells at concentrations ranging from 10–100 µM without affecting normal cells. This selective anticancer property indicates its potential for therapeutic applications.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have shown promising results with IC50 values indicating effective inhibition, suggesting possible applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Chromene-Fused Thiazole Derivatives

  • 3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanone (3a-p): Synthesized via cyclization of 3-(bromoacetyl)-2H-chromen-2-one with aryl thioureas, these compounds feature a chromanone (ketone-containing chromene) fused to a thiazole. The ketone group introduces electron-withdrawing effects, altering reactivity compared to the non-ketonic chromene in the target compound. Melting points range from 120–220°C, and IR spectra show characteristic C=O stretches at 1761–1669 cm⁻¹ .
  • 6,6-Dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine: This pyrano-thiazole derivative (CAS 185381-29-7) replaces chromene with a dihydropyran ring, reducing aromaticity. Its molecular weight (184.26 g/mol) is lower due to the absence of chromene’s benzene ring.

Thiazole and Thiadiazole Derivatives

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: This thiadiazole derivative (C₁₆H₁₂ClN₃S) exhibits a planar thiadiazole ring and is synthesized via Schiff base formation. Thiadiazoles are known for broad-spectrum bioactivity, including insecticidal and fungicidal properties, attributed to their electron-deficient cores .
  • 4-(4-Chlorophenyl)thiazol-2-amine :
    A simpler thiazole with a chlorophenyl substituent (CAS 39893-80-6), this compound lacks fused rings but shares the 2-amine functional group. Its similarity score (0.66) to the target compound suggests overlapping pharmacophoric features .

Physicochemical Properties and Spectral Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
N-methyl-4H-chromeno[4,3-d]thiazol-2-amine C₁₁H₁₀N₂OS* 218.27* N/A N-H stretch (3300–3100 cm⁻¹)*
6,6-Dimethyl-4,7-dihydropyrano[4,3-d]thiazol-2-amine C₈H₁₂N₂OS 184.26 N/A Aliphatic C-H stretches (2900–2800 cm⁻¹)
3-(2-Arylamino-thiazol-4-yl)-2-chromanone C₁₆H₁₂N₂O₂S 296.34 120–220 C=O stretch (1761–1669 cm⁻¹)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine C₁₆H₁₂ClN₃S 313.80 N/A C=N stretch (1598–1550 cm⁻¹)

*Estimated for N-methyl derivative based on parent compound .

Biological Activity

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique fusion of chromene and thiazole rings. This structural configuration enhances its biological activity, making it a versatile compound for various applications in drug development and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with thiazole and chromene moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including E. coli and S. aureus. Specific studies have reported minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL for certain thiazole derivatives . The presence of the thiazole ring in this compound suggests potential antimicrobial properties that warrant further investigation.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Compounds containing similar fused ring systems have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound was shown to significantly reduce the proliferation of colon cancer cells at concentrations ranging from 10–100 µM without affecting normal cells . This suggests that this compound may possess selective anticancer properties.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, compounds with a similar structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have shown promising results with IC50 values indicating effective inhibition . The mechanism of action involves binding interactions with the active site of AChE, which could lead to therapeutic applications in neurodegenerative diseases.

Synthesis and Evaluation

The synthesis of this compound typically involves cyclization reactions using appropriate precursors such as 2-aminothiophenol and chromene derivatives. These reactions are often facilitated by catalysts in solvents like ethanol or acetonitrile .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntimicrobialEffective against E. coli
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionAChE inhibition

Q & A

Q. What are the recommended synthetic strategies for N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine?

The synthesis of thiazole-amine derivatives often involves cyclization reactions. For example, analogous compounds like N2-methylthiazole-2,4-diamine are synthesized via reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride, followed by cyclization with thiourea in methanol under reflux . For N-methyl-4H-chromeno derivatives, similar approaches may apply, with modifications to incorporate the chromene moiety. Key steps include optimizing solvent systems (e.g., methanol or DMSO) and reaction temperatures to improve yields .

Q. How can the structural identity of this compound be confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon frameworks. For example, aromatic protons in thiazole derivatives typically resonate between δ 6.4–8.3 ppm .
  • X-ray crystallography : Use programs like SHELXL for small-molecule refinement. The SHELX suite is robust for resolving bond lengths and angles, even for complex heterocycles .
  • HRMS/IR : High-resolution mass spectrometry confirms molecular formulas, while IR identifies functional groups (e.g., N-H stretches near 3140–3533 cm1^{-1}) .

Q. What are the critical physicochemical properties to consider during experimental design?

  • Solubility : Thiazole derivatives often exhibit limited aqueous solubility. Pre-solubilization in DMSO (e.g., 12.5 mg/mL) is common for in vitro assays, while in vivo studies may require PEG-300/Tween-80 formulations .
  • Stability : Store lyophilized powders at -20°C (2-year stability) and dissolved samples at -80°C (6-month stability) to prevent degradation .
  • LogP : A calculated LogP of ~4.8 (as seen in similar compounds) suggests moderate lipophilicity, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can contradictions in reported biological activities of thiazole derivatives be resolved?

Discrepancies may arise from variations in assay conditions or structural analogs. To address this:

  • Comparative SAR Studies : Systematically modify substituents (e.g., methyl groups on the chromene ring) and test against standardized models (e.g., antimicrobial MIC assays) .
  • Computational Modeling : Use docking simulations to predict binding affinities to targets like bacterial enzymes or Alzheimer’s-related proteins, aligning with experimental IC50_{50} values .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., anti-corrosion efficiency in acidic media ) to identify trends or outliers.

Q. What crystallographic challenges arise during structural determination, and how can they be mitigated?

  • Twinned Data : High-resolution data (<1.0 Å) is critical. SHELXL’s twin refinement tools can model overlapping lattices, while ORTEP-3 aids in visualizing anisotropic displacement parameters .
  • Hydrogen Bonding Ambiguities : For protonation sites, perform neutron diffraction or use restraints in SHELXL to refine H-atom positions. For example, thiazole NH groups often form intermolecular H-bonds with sulfur or oxygen atoms .
  • Disorder : Apply "PART" commands in SHELX to model disordered moieties (e.g., methyl groups) with split occupancy .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in this compound class?

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., halogenation at the chromene C-6 position) and evaluate potency shifts. For instance, bromine substitution in thiazoles enhances antibacterial activity by 2–4-fold .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity. A study on thiazole corrosion inhibitors achieved a cross-validated q2q^2 > 0.5, validating predictive models .
  • Pharmacophore Mapping : Identify essential motifs (e.g., the thiazole-amine core) using software like Schrödinger’s Phase. This approach prioritized 4-(4-chlorophenyl) derivatives for antifungal screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

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